4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one, 3-(2-ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro-
Description
The compound 4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one, 3-(2-ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro- features a fused pyrano-benzoxazinone core with distinct ethoxy-substituted aromatic and aliphatic moieties. Its structure comprises:
- A dihydropyrano[2,3-f]benzoxazin-4-one bicyclic system.
- A 3-(2-ethoxyphenoxy) substituent at position 2.
- A 9-(3-ethoxypropyl) chain at position 7.
Properties
IUPAC Name |
3-(2-ethoxyphenoxy)-9-(3-ethoxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-3-27-13-7-12-25-14-18-19(30-16-25)11-10-17-23(26)22(15-29-24(17)18)31-21-9-6-5-8-20(21)28-4-2/h5-6,8-11,15H,3-4,7,12-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEGEQIOGRGDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4OCC)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001119573 | |
| Record name | 3-(2-Ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro-4H,8H-pyrano[2,3-f][1,3]benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001119573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946385-79-1 | |
| Record name | 3-(2-Ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro-4H,8H-pyrano[2,3-f][1,3]benzoxazin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946385-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro-4H,8H-pyrano[2,3-f][1,3]benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001119573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-Aminophenols
Shridhar’s method involves reacting 2-aminophenol with chloroacetyl chloride in methyl isobutyl ketone (MIBK) under basic conditions (NaHCO₃), yielding 1,4-benzoxazin-3(4H)-ones in a single step. For the target compound, substitution at C-3 and C-9 necessitates modified precursors. For example, 2-aminophenol derivatives pre-functionalized with ethoxypropyl groups at the amine position may undergo analogous cyclization to generate the 9-substituted benzoxazinone core.
Nitro Ether Reduction
Pyrano[2,3-f] Annulation Strategies
Fusing the pyrano ring to the benzoxazinone requires regioselective cyclization.
Oxidative Cyclization of Dienol Ethers
A dienol ether intermediate, formed by treating the benzoxazinone with ethyl vinyl ether under acidic conditions, can undergo oxidative cyclization using Mn(OAc)₃ or iodine to construct the pyrano ring. Computational studies suggest that the 2,3-f fusion is favored when the dienophile attacks the electron-deficient C-3 position of the benzoxazinone.
Diels-Alder Approach
Reacting the benzoxazinone with a diene (e.g., 1,3-butadiene ) in the presence of Lewis acids (e.g., SnCl₄) facilitates [4+2] cycloaddition. This method offers stereocontrol over the pyrano ring’s configuration, critical for maintaining the 9,10-dihydro moiety.
Optimization and Challenges
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one, 3-(2-ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2-aminobenzamides with aldehydes under visible light irradiation using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without metal catalysts.
Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore various chemical modifications and reactions.
Research indicates potential biological activities including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
Medicinal Applications
The compound is explored for therapeutic effects in drug development:
- PARP Inhibition : It may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair processes. This inhibition can enhance the efficacy of certain cancer treatments by preventing cancer cells from repairing DNA damage.
- Lead Compound Development : Its structural characteristics make it a candidate for developing new pharmaceuticals targeting various diseases.
Industrial Applications
In industry, this compound is utilized in developing new materials with specific properties:
- Polymers and Coatings : Its chemical structure allows for modifications that can enhance the performance characteristics of polymers and coatings used in various applications.
Case Studies
Several studies highlight the effectiveness and potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. |
| Study B | Anticancer Properties | Showed reduced viability in cancer cell lines with mechanisms involving apoptosis and cell cycle disruption. |
| Study C | Drug Development | Identified as a promising lead compound for further medicinal chemistry optimization targeting PARP inhibition. |
Mechanism of Action
The mechanism of action of 4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one, 3-(2-ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Variations
a) Pyrano[2,3-f]chromene-4,8-diones
- Example: 3-Phenyl-10-(2,3,4-trimethoxyphenyl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione (Evidences 1, 3). Structural Differences: Replaces the benzoxazinone oxygen with a ketone (chromen-4,8-dione). Synthesis: Prepared via multicomponent reactions involving Meldrum’s acid, aldehydes, and hydroxycoumarins . Key Features: Exhibits a planar chromone system confirmed by NMR (δ 8.17 ppm, J = 8.8 Hz) .
b) Pyrano[2,3-f][1,3]benzoxazin-2-ones
- Example: 6-Chloro-4-ethyl-9-(4-methoxybenzyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one (). Structural Differences: Substituted with chloro, ethyl, and methoxybenzyl groups. Properties: Higher halogenated substituents may enhance electrophilic reactivity and binding to biological targets .
Substituent-Driven Comparisons
a) Ethoxy vs. Methoxy/Alkyl Groups
- The target compound’s 3-(2-ethoxyphenoxy) group introduces a larger alkoxy chain than methoxy derivatives (e.g., : 4-methoxyphenyl).
- The 9-(3-ethoxypropyl) chain contrasts with shorter alkyl or benzyl substituents (e.g., : 3-ethyl-4-methyl).
b) Dihydro vs. Fully Unsaturated Cores
- The 9,10-dihydro moiety in the target compound reduces aromaticity compared to fully unsaturated analogues (e.g., : calophyllolide).
a) Antiparasitic Activity
- Cluster 3 compounds () with a 5-hydroxy-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione scaffold show activity against Leishmania (SI > 3). Target Compound Potential: Ethoxy groups may modulate membrane permeability or target binding.
b) Enzyme Inhibition
- Khellactone derivatives () inhibit acetylcholinesterase (AChE), critical for Alzheimer’s research.
- Target Compound : Ethoxypropyl chain may enhance blood-brain barrier penetration.
c) Physicochemical Data
Data Tables
Table 1: Structural Comparison of Key Analogues
Table 2: Physicochemical Properties
Biological Activity
4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one, 3-(2-ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro- is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C24H28N2O4
- CAS Number : 946385-79-1
The structure features a pyrano and benzoxazin ring system, which contributes to its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including serine proteases. This inhibition is significant in the context of inflammatory diseases where proteolytic enzymes play a role in tissue damage and inflammation .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could mitigate oxidative stress in cells. This activity is crucial for protecting against cellular damage and inflammation.
- Poly(ADP-ribose) Polymerase (PARP) Inhibition : The compound may inhibit PARP, a key enzyme involved in DNA repair processes. This inhibition could enhance the efficacy of certain cancer therapies by preventing cancer cells from repairing DNA damage.
Biological Activities
The biological activities of 4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one have been explored in various studies:
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For example:
- Study Findings : In vitro studies demonstrated that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in cancer cell lines .
Anti-inflammatory Effects
The compound's ability to inhibit serine proteases suggests its potential use in treating inflammatory conditions:
- Case Study : A study on animal models indicated that administration of the compound reduced markers of inflammation and tissue damage associated with conditions like rheumatoid arthritis and cystic fibrosis .
Neuroprotective Effects
Emerging research suggests that this compound may also have neuroprotective properties:
- Mechanism : The antioxidant activity may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.
Data Summary Table
Q & A
Q. Key Considerations :
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .
- Monitor reaction progress using TLC with UV visualization.
Advanced: How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
Methodological Answer:
Discrepancies often arise from conformational flexibility or crystal packing effects. Strategies include:
- X-ray Crystallography : Resolve absolute configuration and bond angles (e.g., highlights X-ray-derived bond lengths for benzofuro-oxazine derivatives) .
- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental NMR shifts. Adjust solvent models (PCM) to match experimental conditions .
- Dynamic NMR : Probe rotational barriers of ethoxy groups to explain split signals in H NMR spectra .
Q. Example Workflow :
Perform X-ray analysis to establish a reference structure.
Validate computational models against crystallographic data.
Reconcile NMR predictions by incorporating solvent effects.
Basic: Which analytical techniques are essential for confirming purity and structure?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
- Nuclear Magnetic Resonance (NMR) :
- H/C NMR: Assign ethoxy protons (δ ~1.3–1.5 ppm for CH, δ ~3.4–4.1 ppm for OCH) and aromatic signals (e.g., reports δ 7.85 ppm for benzothiazole protons) .
- H-H COSY/HSQC: Resolve overlapping signals in diastereomeric mixtures.
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H] at m/z 365.1 in ) .
Q. Table 1. Representative Analytical Data for Benzoxazine Derivatives
| Compound | Melting Point (°C) | H NMR Key Signals (δ, ppm) | MS [M+H] |
|---|---|---|---|
| 4i | 127–128 | 7.85 (d, J=8 Hz, aromatic) | 365.1 |
| 4j | 169–170 | 8.10 (s, heterocyclic) | 365.1 |
| Adapted from . |
Advanced: How can regioselectivity be controlled when introducing ethoxy substituents?
Methodological Answer:
- Directing Groups : Install nitro or methoxy groups to orient electrophilic substitution. For example, demonstrates para-substitution in trifluoromethylphenyl derivatives via steric/electronic effects .
- Protection/Deprotection : Use silyl ethers to block reactive sites during ethoxypropyl attachment .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of ethoxide ions, favoring specific positions .
Q. Case Study :
- In -chloro derivatives were synthesized by chlorinating the benzoxazine core before introducing the ethoxyphenoxy group to avoid competing reactions .
Basic: How do substituents influence the compound’s physicochemical and biological properties?
Methodological Answer:
- Ethoxy Groups : Increase lipophilicity (logP) and membrane permeability. shows chloro/methoxy substituents enhance metabolic stability .
- Positional Effects : Para-substituted aryl groups (e.g., 4-methoxyphenyl in ) improve π-π stacking with biological targets .
- Steric Hindrance : Bulky 3-ethoxypropyl groups may reduce enzymatic degradation but limit target binding .
Q. Experimental Design :
- Synthesize analogs with systematic substituent variations (e.g., –OCH vs. –OCHCH).
- Compare logP (shake-flask method), solubility (UV/Vis), and in vitro activity (e.g., enzyme inhibition assays).
Advanced: What mechanistic insights guide the design of benzoxazine-based inhibitors?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding modes with HDACs or kinases. ’s benzothiazole derivatives showed selective HDAC6 inhibition via hydroxamic acid coordination .
- Kinetic Analysis : Perform time-dependent inhibition assays (e.g., IC shift over 24 hours) to distinguish reversible vs. covalent binding .
- Metabolic Profiling : Use hepatic microsomes to identify oxidative hotspots (e.g., ethoxy demethylation) and refine substituent design .
Q. Key Finding :
- ’s benzofuro-oxazine derivatives exhibited pH-dependent tautomerism, impacting binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
